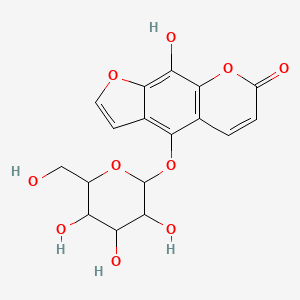

8-Hydroxybergaptol 5-O-glucoside

説明

8-Hydroxybergaptol 5-O-glucoside is a natural product derived from the group of compounds called furanocoumarins, which are found in the plant family Umbelliferae. It is a phenolic compound, with a molecular formula of C14H14O9. It is an important compound in the field of biochemistry and pharmacology, and has been studied extensively for its potential therapeutic applications. 8-Hydroxybergaptol 5-O-glucoside has been used in the synthesis of other compounds, and has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal activities.

科学的研究の応用

Application in Biomedical and Food Industries

Summary of the Application

Glycosyl compounds, including “8-Hydroxybergaptol 5-O-glucoside”, have garnered significant attention in the medical, cosmetics, and food industries due to their diverse pharmaceutical properties, biological activities, and stable application characteristics .

Methods of Application

Glycosides are mainly obtained by direct extraction from plants, chemical synthesis, and enzymatic synthesis . Enzymatic synthesis converts substrates into products using enzymes as catalysts .

Results or Outcomes

Glycosyl compounds have shown great healthcare potential in the treatment of respiratory diseases, cholesterol reduction, analgesic sedation, prevention of scurvy, treatment of cancer, and as anti-oxidants .

Application in Improving Solubility and Stability of Bioactive Compounds

Summary of the Application

The glycosylation of bioactive compounds like 8-Hydroxydaidzein (8-OHDe) can improve their solubility and stability, which is crucial for their pharmaceutical and cosmeceutical applications .

Methods of Application

The study focused on the glycosylation of 8-OHDe using glycosyltransferase from Bacillus subtilis ATCC 6633 . The glycosylated metabolites were isolated with preparative high-performance liquid chromatography .

Results or Outcomes

The glycosylation resulted in two new isoflavone glucosides, 8-OHDe-7-O-β-glucoside and 8-OHDe-8-O-β-glucoside . The aqueous solubility of these glucosides was significantly higher than that of 8-OHDe . Moreover, these glucosides showed much higher stability than 8-OHDe .

Application in Cancer Research

Summary of the Application

Glycosidic derivatives of flavonoids (GDFs), including “8-Hydroxybergaptol 5-O-glucoside”, play a significant role in cancer proliferation mechanisms .

Methods of Application

GDFs inhibit cell proliferation by elevating the expression of apoptotic proteins, altering the expression of nuclear factor-kappa B (NF- κB), and decreasing mitochondrial membrane potential (Δψm) in cancer cells .

Results or Outcomes

Reported studies on the flavonoids orientin, vitexin, prunetionoside, chrysin, and scutellarein increased attention and are being widely investigated for their potential role in different parts of cancer research .

Application in Anti-Inflammatory Effects

Summary of the Application

Prunetin 5-O-glucoside, a flavonoid derived from Betula sp. and Prunus sp., has been reported to have both in vivo and in vivo anti-inflammatory effects .

Methods of Application

The crude extract of Betula bark, which contains Prunetin 5-O-glucoside, has been used for its anti-inflammatory effects .

Results or Outcomes

The anti-inflammatory effects of Prunetin 5-O-glucoside have been observed in both in vivo and in vitro studies .

特性

IUPAC Name |

9-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O10/c18-5-8-10(20)11(21)12(22)17(25-8)27-14-6-1-2-9(19)26-16(6)13(23)15-7(14)3-4-24-15/h1-4,8,10-12,17-18,20-23H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLNHCJQIHSOJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C1C(=C3C=COC3=C2O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxybergaptol 5-O-glucoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3](/img/no-structure.png)

![[(8S,10S,11S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B1150451.png)